molecular formula C10H14ClN B1397202 1-(3-Chlorophenyl)butan-1-amine CAS No. 51089-99-7

1-(3-Chlorophenyl)butan-1-amine

Cat. No.: B1397202
CAS No.: 51089-99-7
M. Wt: 183.68 g/mol
InChI Key: LYKCBNQUAIZXRL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14ClN. It is a derivative of butanamine, where a chlorine atom is substituted at the third position of the phenyl ring.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene, which is then reduced to 1-(3-chlorophenyl)propan-2-amine. This intermediate is further reacted with a suitable alkylating agent to yield this compound .

Industrial production methods often involve the use of metal-catalyzed reactions to enhance yield and selectivity. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize this compound efficiently .

Chemical Reactions Analysis

1-(3-Chlorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Chlorophenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to influence neurotransmitter systems, which may explain its potential therapeutic effects .

Comparison with Similar Compounds

1-(3-Chlorophenyl)butan-1-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)butan-1-amine: Similar structure but with the chlorine atom at the fourth position.

    1-(3-Bromophenyl)butan-1-amine: Bromine substituted instead of chlorine.

    1-(3-Chlorophenyl)propan-1-amine: Shorter carbon chain by one carbon atom.

These compounds share similar chemical properties but may exhibit different biological activities and reactivity due to the variations in their structures .

Properties

IUPAC Name

1-(3-chlorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKCBNQUAIZXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(3-fluorophenyl)butan-1-one (430 mg, 2.4 mmol) and ammonium acetate (1.09 g, 14.1 mmol) in methanol (10 mL) under nitrogen was added sodium cyanoborohydride (2.35 ml, 1M solution in THF, 2.35 mmol). The solution was stirred at room temperature for 38 h. after which time conc. HCl was added to give a pH˜2. After bubbling had ceased the solvent was removed under reduced pressure and the residue dissolved in ethyl acetate and water. The organic phase was collected and the aqueous phase washed with ethyl acetate (20 mL). The aqueous phase was basified to pH˜10 with solid KOH and the product extracted into ethyl acetate (3×20 mL). The organic layers were combined, washed with brine, dried (Na2SO4) and concentrated to give a pure product (120 mg, 28%).
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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